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Compound of Interest

Compound Name:

2-[4-

(trifluoromethyl)phenoxy]acetic

Acid

Cat. No.: B170434 Get Quote

An In-Depth Technical Guide to 2-[4-(Trifluoromethyl)phenoxy]acetic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction
2-[4-(Trifluoromethyl)phenoxy]acetic acid, registered under CAS number 163839-73-4, is a

halogenated derivative of phenoxyacetic acid.[1] This compound belongs to a class of

molecules that have garnered significant interest in medicinal chemistry and materials science

due to their versatile chemical properties and potential biological activities. The presence of the

trifluoromethyl group, a potent electron-withdrawing moiety, significantly influences the

electronic and lipophilic character of the molecule, making it a valuable building block in the

synthesis of novel compounds. This guide provides a comprehensive overview of its chemical

and physical properties, a detailed synthesis protocol, potential applications, and essential

safety and handling information.

Chemical and Physical Properties
A thorough understanding of the physicochemical properties of 2-[4-
(trifluoromethyl)phenoxy]acetic acid is fundamental for its application in research and

development. These properties, compiled from various chemical databases, are summarized in

the table below.
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Property Value Source

CAS Number 163839-73-4 PubChem[1]

Molecular Formula C₉H₇F₃O₃ PubChem[1]

Molecular Weight 220.14 g/mol PubChem[1]

IUPAC Name

2-[4-

(trifluoromethyl)phenoxy]acetic

acid

PubChem[1]

Appearance
White to off-white powder or

crystalline solid
N/A

Melting Point
Not explicitly available in

search results
N/A

SMILES
C1=CC(=CC=C1C(F)

(F)F)OCC(=O)O
PubChem[1]

InChIKey
NTBSLTKYEVAWEE-

UHFFFAOYSA-N
PubChem[1]

Synthesis of 2-[4-(Trifluoromethyl)phenoxy]acetic
Acid
The synthesis of 2-[4-(trifluoromethyl)phenoxy]acetic acid is typically achieved through a

Williamson ether synthesis. This well-established reaction involves the deprotonation of a

phenol by a base to form a phenoxide, which then acts as a nucleophile to displace a halide

from an α-halo ester, followed by hydrolysis of the ester to the carboxylic acid.

Reaction Scheme
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4-(Trifluoromethyl)phenol

Williamson Ether Synthesis

Ethyl bromoacetate

Potassium Carbonate (K₂CO₃)

Acetone

Ethyl 2-[4-(trifluoromethyl)phenoxy]acetate

Hydrolysis

NaOH, H₂O, then H⁺

2-[4-(trifluoromethyl)phenoxy]acetic acid

Click to download full resolution via product page

Caption: Synthetic pathway for 2-[4-(trifluoromethyl)phenoxy]acetic acid.

Experimental Protocol
Materials:

4-(Trifluoromethyl)phenol

Ethyl bromoacetate

Potassium carbonate (anhydrous)

Acetone (anhydrous)

Sodium hydroxide (NaOH)

Hydrochloric acid (HCl)

Diethyl ether

Magnesium sulfate (anhydrous)
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Deionized water

Procedure:

Step 1: Ether Formation. To a solution of 4-(trifluoromethyl)phenol (1 equivalent) in

anhydrous acetone, add anhydrous potassium carbonate (1.5 equivalents). Stir the mixture

at room temperature for 30 minutes.

Step 2: Alkylation. Add ethyl bromoacetate (1.1 equivalents) dropwise to the reaction

mixture.

Step 3: Reflux. Heat the reaction mixture to reflux and maintain for 12-18 hours, monitoring

the reaction progress by thin-layer chromatography (TLC).

Step 4: Work-up. After completion, cool the reaction mixture to room temperature and filter to

remove the inorganic salts. Concentrate the filtrate under reduced pressure to obtain the

crude ethyl 2-[4-(trifluoromethyl)phenoxy]acetate.

Step 5: Saponification. Dissolve the crude ester in a solution of sodium hydroxide (2

equivalents) in a mixture of water and ethanol. Stir at room temperature for 4-6 hours until

the ester is fully hydrolyzed (monitored by TLC).

Step 6: Acidification. Cool the reaction mixture in an ice bath and acidify with concentrated

hydrochloric acid until the pH is approximately 2. A white precipitate should form.

Step 7: Isolation and Purification. Collect the precipitate by vacuum filtration and wash with

cold deionized water. The crude product can be further purified by recrystallization from a

suitable solvent system (e.g., ethanol/water) to yield pure 2-[4-
(trifluoromethyl)phenoxy]acetic acid.

Potential Applications in Research and Drug
Development
While specific applications for 2-[4-(trifluoromethyl)phenoxy]acetic acid are not extensively

documented in the provided search results, its structural motifs are present in compounds with

known biological activity. Phenoxyacetic acid derivatives are known to exhibit a range of
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biological effects, and the introduction of a trifluoromethyl group can enhance metabolic

stability and binding affinity.

One notable area of relevance is in the study of metabolic diseases. For instance, the

compound GW501516, a peroxisome proliferator-activated receptor delta (PPARδ) agonist,

features a substituted phenoxyacetic acid core.[2] Although GW501516 has a more complex

structure, the underlying scaffold highlights the potential for phenoxyacetic acid derivatives to

interact with important biological targets. Researchers may use 2-[4-
(trifluoromethyl)phenoxy]acetic acid as a starting material or fragment in the synthesis of

novel compounds for screening against various receptors and enzymes.

Safety and Handling
2-[4-(trifluoromethyl)phenoxy]acetic acid is classified as a hazardous substance and

requires careful handling to minimize exposure.

GHS Hazard Classification
H302: Harmful if swallowed[1]

H315: Causes skin irritation[1]

H319: Causes serious eye irritation[1]

H335: May cause respiratory irritation[1]

Precautionary Measures
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Precautionary Statement Description

P261
Avoid breathing

dust/fume/gas/mist/vapors/spray.[3]

P264 Wash skin thoroughly after handling.[3]

P270
Do not eat, drink or smoke when using this

product.

P271 Use only outdoors or in a well-ventilated area.[3]

P280
Wear protective gloves/ eye protection/ face

protection.[3]

P301 + P312 + P330
IF SWALLOWED: Call a POISON

CENTER/doctor if you feel unwell. Rinse mouth.

P302 + P352
IF ON SKIN: Wash with plenty of soap and

water.[3]

P304 + P340 + P312

IF INHALED: Remove person to fresh air and

keep comfortable for breathing. Call a POISON

CENTER/doctor if you feel unwell.

P305 + P351 + P338

IF IN EYES: Rinse cautiously with water for

several minutes. Remove contact lenses, if

present and easy to do. Continue rinsing.[3]

P403 + P233
Store in a well-ventilated place. Keep container

tightly closed.

P405 Store locked up.[4]

P501
Dispose of contents/container to an approved

waste disposal plant.[4]

Handling and Storage Workflow
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Start: Handling Chemical

Wear Appropriate PPE:
- Safety Goggles

- Lab Coat
- Gloves

Work in a Ventilated Fume Hood

Weighing and Transfer

Have Spill Kit Ready

Store in a Cool, Dry, Well-Ventilated Area
Keep Container Tightly Closed

Dispose of Waste According to Regulations

End of Procedure

Click to download full resolution via product page

Caption: Workflow for safe handling and storage of hazardous chemicals.
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Conclusion
2-[4-(Trifluoromethyl)phenoxy]acetic acid is a valuable research chemical with well-defined

properties and a straightforward synthetic route. Its utility as a building block in the

development of more complex molecules, particularly in the field of medicinal chemistry, is

noteworthy. Adherence to strict safety protocols is essential when handling this compound due

to its hazardous nature. This guide provides a foundational understanding for researchers and

scientists working with this compound, enabling its safe and effective use in the laboratory.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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